molecular formula C6H8OS B1470514 3-Ethynylthiolan-3-ol CAS No. 1195569-94-8

3-Ethynylthiolan-3-ol

Cat. No. B1470514
CAS RN: 1195569-94-8
M. Wt: 128.19 g/mol
InChI Key: CXJFEYPWUORAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

3-Ethynylthiolan-3-ol is an unsaturated organic compound that belongs to the class of organic sulfur compounds. It has a characteristic garlic-like odor and is used in the food industry as a flavoring agent. It is also used as a precursor in the synthesis of various organic compounds.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethynylthiolan-3-ol are not mentioned in the available resources, it is known that flavan-3-ols, a group of flavonoid compounds, are involved in reactions against various biotic aggressions, such microbial pathogens (bacteria and fungi), insects and larger herbivores .

Scientific Research Applications

Comprehensive Analysis of 3-Ethynylthiolan-3-ol Applications

3-Ethynylthiolan-3-ol is a versatile compound with potential applications across various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Chemistry Research

Synthesis of Complex Molecules: In chemistry, 3-Ethynylthiolan-3-ol can be utilized as a building block for the synthesis of complex organic molecules. Its ethynyl group is particularly reactive in metal-catalyzed coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .

Biology Research

Enzyme Inhibition Studies: Biologically, 3-Ethynylthiolan-3-ol may serve as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it can help in understanding the mechanisms of enzyme action and in the development of new drugs .

Medicine

Pharmaceutical Testing: In medical research, 3-Ethynylthiolan-3-ol can be used as a reference standard in pharmaceutical testing to ensure the quality and consistency of drug formulations .

Environmental Science

Pollution Monitoring: Environmental scientists could employ 3-Ethynylthiolan-3-ol in the development of sensors for monitoring pollutants. Its chemical properties might allow it to react with specific contaminants, changing color or fluorescence to indicate presence and concentration .

Materials Science

Development of Smart Materials: In materials science, 3-Ethynylthiolan-3-ol could be incorporated into polymers to create smart materials that respond to environmental stimuli, such as temperature or pH changes, which is valuable for developing responsive coatings and drug delivery systems .

Pharmacology

Drug Delivery Systems: Pharmacologically, 3-Ethynylthiolan-3-ol could be explored for its potential in drug delivery systems. Its structure might be modified to encapsulate drugs, protecting them from degradation and targeting their release in the body .

Future Directions

While specific future directions for 3-Ethynylthiolan-3-ol are not mentioned in the available resources, there is a growing trend in synthesizing structurally diverse and biologically relevant compounds through the integration of green methodologies .

properties

IUPAC Name

3-ethynylthiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJFEYPWUORAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylthiolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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